molecular formula CH8N4O4S B086207 Aminoguanidine sulfate CAS No. 1068-42-4

Aminoguanidine sulfate

Cat. No. B086207
CAS RN: 1068-42-4
M. Wt: 172.17 g/mol
InChI Key: XLONNWGCEFSFTN-UHFFFAOYSA-N
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Description

Aminoguanidine sulfate is a chemical compound synthesized from aminoiminomethanesulfonic acid and hydrazine hydrate. It has garnered attention in the field of chemistry due to its significant yields and purity levels through a relatively simple synthesis process. The compound is characterized by IR, color reaction, and molecular mass determination, highlighting its potential in various scientific studies. The synthesis process benefits from using water as a medium, with an optimal reaction temperature at 60 ℃ and a specific reactant ratio that influences the yield positively (Pan Zhi & Z. Jian, 2001).

Synthesis Analysis

Aminoguanidine sulfate can be synthesized through different methodologies, one of which involves the use of hydrazine hydrate, lime nitrogen, sulfuric acid, and ammonium bicarbonate as raw materials. This process is optimized by controlling various factors such as material ratio, water consumption, pH value, and reaction temperature. The optimal conditions identified include a water dose of 100 mL, a reaction temperature of 45℃, a mole ratio of hydrazine hydrate to lime nitrogen of 1:2, and a pH value of 7.2-7.5. Under these conditions, the yield of aminoguanidine bicarbonate, a related compound, can reach up to 96.07% with a product purity of 98% (Xie Shi-wei, 2011).

Molecular Structure Analysis

The molecular structure of aminoguanidine sulfate monohydrate has been determined through X-ray diffraction analysis. This compound crystallizes in the orthorhombic system with space group Pnma. Its empirical formula is noted as C2H16N8O5S, with unit cell parameters indicating a compact and stable ionic structure consisting of two aminoguanidium cations, one sulfate anion, and one crystal water molecule. This interconnection by electrostatic forces and hydrogen bonds contributes to the compound's stability (Chen Hong-yan, 2006).

Chemical Reactions and Properties

Aminoguanidine reacts with physiological α-oxoaldehydes to form 3-amino-1,2,4-triazine derivatives, demonstrating its ability to prevent glycation. The kinetics of these reactions under physiological conditions have been thoroughly investigated, showing that aminoguanidine is kinetically competent to scavenge α-oxoaldehydes and decrease advanced glycated endproduct formation, implicating its use in preventing microvascular complications of diabetes (Paul J Thornalley, A. Yurek-George, & O. Argirov, 2000).

Physical Properties Analysis

The physical properties of aminoguanidine and its derivatives, such as hygroscopicity and moisture retention, have been characterized and compared to other compounds like hyaluronic acid. This comparison has shown that aminoguanidine possesses good hygroscopicity and moisture retention capabilities, making it a compound of interest for further research and application in various fields (Pan Zhi, 2003).

Chemical Properties Analysis

The transition metal complexes of aminoguanidine have been studied for their structures and properties, indicating the compound's versatility and potential applications. These complexes, synthesized by reacting aminoguanidine with transition metal salts, have been characterized through IR spectroscopy, elemental analysis, and X-ray diffraction, providing insights into their potential as primary explosives and other applications (Nikolaus Fischer et al., 2013).

Scientific Research Applications

  • Polyamine Metabolism in Rodents : Aminoguanidine sulfate inhibits in vivo oxidative deaminations of polyamines and their derivatives, affecting urinary polyamine excretion in both normal and tumor-bearing rodents. It also influences the excretion of other compounds like cadaverine, indicating its potential in studying polyamine metabolism and tumor diagnosis (Seiler, Knödgen, & Bartholeyns, 1985).

  • Glycation of Lens Proteins : Aminoguanidine has shown potential in preventing diabetic complications by inhibiting the glycation (non-enzymic glycosylation) of lens proteins, thus preventing browning and cross-linking steps. It binds to glycated lens proteins and may act by decreasing the concentration of the active aldehyde form of sugars (Lewis & Harding, 1990).

  • Prevention of Advanced Glycation Endproducts : Aminoguanidine is a prototype therapeutic agent for preventing advanced glycation endproducts (AGEs) formation. It reacts with alpha,beta-dicarbonyl compounds like methylglyoxal, glyoxal, and 3-deoxyglucosone to inhibit AGEs. However, its clinical trials for diabetic nephropathy were terminated due to safety concerns and apparent lack of efficacy (Thornalley, 2003).

  • Stabilization of Enzymes : Aminoguanidine has been shown to induce an increase in S-adenosylmethionine decarboxylase levels in cells by stabilizing the enzyme. This suggests its potential role in affecting biosynthesis and regulatory enzymes (Stjernborg & Persson, 1993).

  • Inhibition of Histidine Decarboxylase : Aminoguanidine is a potent and specific inhibitor of diamine oxidase and has been used to study histamine metabolism and its relationship with various physiological processes (Kobayashi & Maudsley, 1971).

  • DNA Damage by Free Radical Production : Aminoguanidine's ability to inhibit the formation of AGEs and reverse glycation-mediated damage has been studied, but it also can cause damage to DNA in the presence of certain metals, cautioning against its indiscriminate use (Suji & Sivakami, 2006).

  • Effect on Peripheral Nerve in Diabetic Rats : Aminoguanidine has been examined for its effects on functional and structural abnormalities in the peripheral nerve of diabetic rats, showing some potential in improving conditions like diabetic neuropathy (Yagihashi et al., 1992).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Aminoguanidine sulfate has potential for treatment of gastrointestinal diseases . The present study provides an insight to understand the potential role of aminoguanidine-bioconjugated gold nanoparticles (AG-Gnp) in reducing diabetes-associated secondary complications by inhibiting glycation and generation of AGEs .

properties

IUPAC Name

2-aminoguanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/CH6N4.H2O4S/c2-1(3)5-4;1-5(2,3)4/h4H2,(H4,2,3,5);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLONNWGCEFSFTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NN)(N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH8N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2834-84-6
Record name Hydrazinecarboximidamide, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2834-84-6
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DSSTOX Substance ID

DTXSID401020920
Record name Hydrazinecarboximida​mide, sulfate (1:1)
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Molecular Weight

172.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Aminoguanidine sulfate

CAS RN

1068-42-4, 996-19-0, 2834-84-6
Record name Hydrazinecarboximidamide, sulfate (1:?)
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Record name Aminoguanidine hemisulfate
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Record name Aminoguanidinium sulphate
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Record name Guanidine, sulfate (2:1)
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Record name Aminoguanidinium sulphate
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Record name PIMAGEDINE MONOSULFATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
323
Citations
T SUGIYAMA, N SUGURO… - Journal of pharmacobio …, 1980 - jstage.jst.go.jp
… Aminoguanidine sulfate (AGS) roduces a peculiar anomaly in the liver of chick embryos. Incorporation of amino acids and3 bases into the liver and body investigated to clarify the …
Number of citations: 8 www.jstage.jst.go.jp
T SUGIYAMA, N SUGURO… - Journal of Pharmacobio …, 1982 - jstage.jst.go.jp
… The difference in biological effects and distribution when aminoguanidine sulfate (AGS) was injecred into different sites of develo ing eggs was studied. (I) Five mg to 20 mg of AGS were …
Number of citations: 7 www.jstage.jst.go.jp
T SUGIYAMA, K MIYAMOTO… - The Journal of …, 1985 - jstage.jst.go.jp
Fertile eggs were injected 10 or 20 mg/egg of aminoguanidine sulfate (AGS) into the albumen on the 5th day of incubation and examined macroscopically and histopathologically. The …
Number of citations: 9 www.jstage.jst.go.jp
DB Hoffman, E Pollack - American Journal of Obstetrics and Gynecology, 1961 - Elsevier
… Aminoguanidine sulfate is an efficient histaminase inhibitor. Roberts' used this drug to … Similar dosage of aminoguanidine sulfate in nonpregnant rats caused no untoward reaction. He …
Number of citations: 2 www.sciencedirect.com
ME Mckelvey - 1967 - search.proquest.com
… a marked decrease in weights of embryonic chick livers at llų days of incubation following injection into the yolk at lı days or earlier of various amounts of aminoguanidine sulfate (AGS). …
Number of citations: 1 search.proquest.com
RE Neuman, TA McCoy - Proceedings of the Society for …, 1955 - journals.sagepub.com
… Aminoguanidine sulfate when injected into the yolk of a 4-day embryonated egg produced a severe inhibition of liver development of the chick embryo when the specimens were …
Number of citations: 11 journals.sagepub.com
PF Han, J Johnson Jr, C Hubert - Poultry Science, 1975 - Elsevier
Injection of chick embryos with aminoguanidine sulfate (AGS) on the fourth day of incubation resulted in a decreased specific activity of liver fructose diphosphatase (FDPase) prior to …
Number of citations: 2 www.sciencedirect.com
RA Nosal - 1961 - search.proquest.com
… Effects of different concentrations of aminoguanidine sulfate on creatine synthesis by embryonic chick liver slices in vitro. The amount of methionine (l.ij- mg) and guanidoacetic acid …
Number of citations: 2 search.proquest.com
陈红艳, 张同来, 乔小晶, 杨利, 邵风雷 - 北京理工大学学报: 英文版, 2006 - cqvip.com
: The single crystal of aminoguanidine sulfate monohydrate [(AG) 2SO4· H2O] is obtained and its structure is determined by X-ray diffraction analysis. The compound crystallizes in …
Number of citations: 1 www.cqvip.com
JP Moulinoux, V Quemener… - Comptes Rendus des …, 1981 - europepmc.org
The injection of amino-guanidine sulfate, which is a diamine-oxydase inhibitor to Wistar rats partially hepatectomized modifies the putrescine, spermidine and spermine liver …
Number of citations: 2 europepmc.org

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